

Application Notes and Protocols for Ethyltrimethylammonium Hydroxide (ETMAH) in Semiconductor Lithography

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Compound of Interest

Compound Name: Ethyltrimethylammonium

Cat. No.: B095326

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Introduction

Ethyltrimethylammonium hydroxide (ETMAH) is a quaternary ammonium hydroxide that is gaining attention as a viable alternative to the industry-standard developer, tetramethylammonium hydroxide (TMAH), in semiconductor lithography.^{[1][2]} Research indicates that ETMAH offers comparable lithographic performance to TMAH and, in some applications, may provide advantages, particularly in the mitigation of resist-based stochastic defects in Extreme Ultraviolet (EUV) lithography.^{[1][3]} These application notes provide a comprehensive overview of the use of ETMAH as a developer for various photolithography processes, including detailed protocols and comparative data.

Key Advantages of ETMAH

- **Reduced Stochastic Defects:** In EUV lithography, ETMAH has been shown to mitigate resist-based stochastic defects, leading to improved pattern fidelity.^{[1][4]}
- **Compatibility:** ETMAH is compatible with a wide range of lithographic technologies, including EUV, Argon Fluoride immersion (ArFi), Krypton Fluoride (KrF), and i-line lithography.^[2]
- **Comparable Performance:** For chemically amplified resists (CARs) used in EUV, ArFi, and KrF lithography, ETMAH maintains lithographic performance, including ultimate resolution

and line width roughness (LWR), with constant sensitivity.[\[1\]](#)[\[2\]](#)

Data Presentation

Table 1: Comparative Performance of ETMAH and TMAH Developers

Parameter	ETMAH	TMAH (Standard)	Lithography Type	Photoresist Type	Observations
Developer Concentration	0.20N (Optimal for EUV)	0.26N	EUV	Chemically Amplified Resist (CAR)	Lower ETMAH concentration improves stochastic defect margin while maintaining lithographic performance. [5]
Sensitivity (CARs)	Constant	Constant	EUV, ArFi, KrF	Chemically Amplified Resist (CAR)	Sensitivity remains consistent when substituting TMAH with ETMAH for CARs. [2] [4]
Sensitivity (Novolac)	Decreased by ~25-30%	Standard	i-line	Novolac-based	The different dissolution mechanism of novolac resists in ETMAH leads to a decrease in sensitivity. [2] [4]
Resolution	Maintained	Maintained	EUV, ArFi, KrF, i-line	CARs, Novolac	Ultimate resolution is maintained across various

					lithography platforms.[2]
Line Width	Maintained	Maintained	EUV, ArFi, KrF, i-line	CARs, Novolac	LWR is comparable to that achieved with TMAH.[2]
Roughness (LWR)					Can be further reduced with surfactant additives.[3]
Stochastic Defect Margin	Improved	Standard	EUV	Chemically Amplified Resist (CAR)	ETMAH shows an increased stochastic defect margin, particularly at the 0.20N concentration .[3]

Experimental Protocols

General Protocol for Photolithography using ETMAH Developer

This protocol outlines the key steps for a standard photolithography process using a positive-tone chemically amplified photoresist and ETMAH as the developer.

1. Substrate Preparation:

- Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

- Dehydrate the wafer by baking at 200°C for at least 30 minutes.
- Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), to enhance photoresist adhesion.

2. Photoresist Coating:

- Dispense the chemically amplified photoresist onto the center of the wafer.
- Spin coat the photoresist to achieve the desired thickness. The spin speed and time will depend on the specific resist and target thickness.

3. Soft Bake (Post-Apply Bake):

- Bake the coated wafer on a hotplate to remove excess solvent from the photoresist. A typical soft bake is performed at 90-110°C for 60-90 seconds.

4. Exposure:

- Expose the photoresist-coated wafer using the appropriate lithography tool (e.g., EUV, ArF, KrF, or i-line stepper/scanner). The exposure dose will need to be optimized for the specific resist and feature size.

5. Post-Exposure Bake (PEB):

- Bake the wafer on a hotplate immediately after exposure. The PEB step is critical for CARs as it drives the acid-catalyzed deprotection reaction. A typical PEB is performed at 90-130°C for 60-90 seconds.

6. Development:

- Developer: Aqueous solution of **Ethyltrimethylammonium** Hydroxide (ETMAH).
- Concentration:
 - For EUV lithography with CARs, a concentration of 0.20N is recommended to improve the stochastic defect margin.^{[5][6]}

- For other applications, a concentration similar to the standard TMAH developer (0.26N) can be used as a starting point.
- Method: Puddle development is a common technique. Dispense the ETMAH developer onto the wafer surface and allow it to sit for a specified time (typically 30-60 seconds).
- Temperature: Maintain the developer and wafer at a constant, controlled temperature (e.g., 23°C).

7. Rinse and Dry:

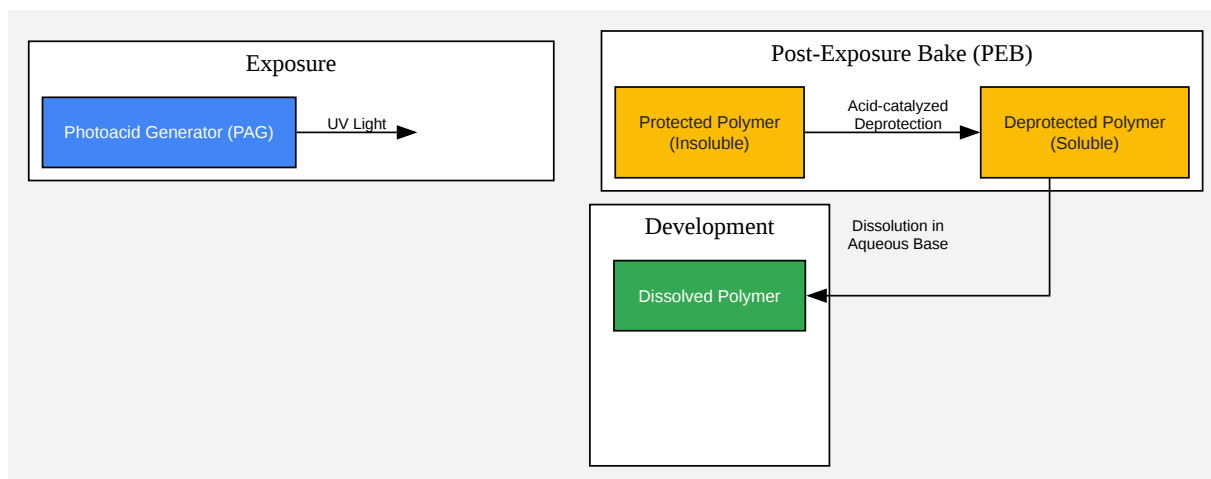
- Rinse the wafer thoroughly with deionized (DI) water to stop the development process and remove residual developer.
- Dry the wafer using a stream of nitrogen gas.

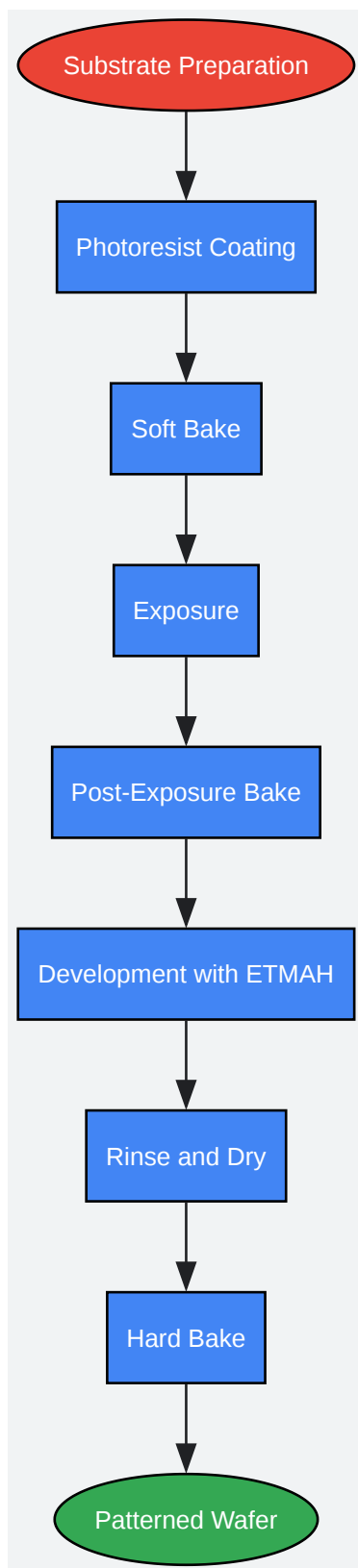
8. Hard Bake (Post-Development Bake):

- Bake the wafer on a hotplate at a higher temperature (e.g., 110-130°C) for 60-90 seconds to improve the mechanical and chemical stability of the patterned resist.

Visualizations

Dissolution Mechanism of Chemically Amplified Resist (CAR)





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